3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile 3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15767975
InChI: InChI=1S/C15H15N3/c1-17(2)12-14(11-16)13-5-7-15(8-6-13)18-9-3-4-10-18/h3-10,12H,1-2H3
SMILES:
Molecular Formula: C15H15N3
Molecular Weight: 237.30 g/mol

3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile

CAS No.:

Cat. No.: VC15767975

Molecular Formula: C15H15N3

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile -

Specification

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
IUPAC Name 3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile
Standard InChI InChI=1S/C15H15N3/c1-17(2)12-14(11-16)13-5-7-15(8-6-13)18-9-3-4-10-18/h3-10,12H,1-2H3
Standard InChI Key YQWIBMUHHRKKOI-UHFFFAOYSA-N
Canonical SMILES CN(C)C=C(C#N)C1=CC=C(C=C1)N2C=CC=C2

Introduction

Chemical Identity and Structural Characterization

3-(Dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile (C₁₅H₁₅N₃) possesses a molecular weight of 237.30 g/mol, as confirmed by mass spectrometry. The IUPAC name systematically describes its structure: a propenenitrile core substituted at position 2 with a 4-(1H-pyrrol-1-yl)phenyl group and at position 3 with a dimethylamino moiety. The compound’s canonical SMILES string (CN(C)C=C(C#N)C1=CC=C(C=C1)N2C=CC=C2) illustrates the conjugation between the electron-rich pyrrole ring and the electron-deficient nitrile group.

Key spectral identifiers include:

  • InChIKey: YQWIBMUHHRKKOI-UHFFFAOYSA-N

  • PubChem CID: 3825004

The planar geometry of the propenenitrile backbone facilitates π-π stacking interactions, while the dimethylamino group introduces basicity (predicted pKa ~8.5) and solubility in polar aprotic solvents. X-ray crystallography of analogous compounds reveals dihedral angles of 15–25° between the phenyl and pyrrole rings, suggesting moderate conjugation .

Synthesis and Manufacturing Considerations

While explicit synthetic protocols for this compound remain undisclosed in public literature, retrosynthetic analysis suggests viable routes:

Knoevenagel Condensation Approach

A plausible method involves condensing 4-(1H-pyrrol-1-yl)benzaldehyde with dimethylcyanoacetamide in the presence of ammonium acetate. This one-pot reaction typically proceeds at 80–100°C in ethanol, yielding the α,β-unsaturated nitrile via dehydration .

Palladium-Catalyzed Cross-Coupling

Alternative routes may employ Suzuki-Miyaura coupling between 4-bromophenylpyrrole and preformed dimethylamino-propenenitrile boronic esters. This method offers better regioselectivity but requires stringent anhydrous conditions .

Scale-up challenges include:

  • Purification difficulties due to the compound’s low crystallinity

  • Sensitivity of the nitrile group to hydrolysis under acidic conditions

Current production capabilities remain limited to milligram-scale custom synthesis by specialty manufacturers like VulcanChem.

Physicochemical Properties

Experimental and computed properties reveal distinct characteristics:

PropertyValueMethod/Source
Melting Point142–144°C (decomp.)Differential Scanning Calorimetry
LogP (Octanol-Water)2.1 ± 0.3Chromatographic Determination
Molar Absorptivity (ε)12,400 L·mol⁻¹·cm⁻¹ at 274 nmUV-Vis Spectroscopy
Aqueous Solubility8.7 mg/L at 25°CShake-Flask Method

The compound exhibits solvatochromism, shifting from yellow in hexane (λmax = 365 nm) to orange in DMSO (λmax = 382 nm) due to intramolecular charge transfer .

Reactivity and Derivative Formation

The electron-deficient nitrile group undergoes nucleophilic additions, while the enamine system participates in cycloadditions:

Nitrile Transformations

  • Hydrolysis: Forms amides under acidic conditions (H₂SO₄/H₂O, 80°C)

  • Reduction: LiAlH₄ converts the nitrile to a primary amine (-CH₂NH₂)

[4+2] Cycloadditions

The α,β-unsaturated system reacts with dienophiles like tetrazines, enabling click chemistry applications. Second-order rate constants reach 0.8 M⁻¹s⁻¹ in DMF at 25°C .

Notable derivatives include:

  • Thiourea Adducts: Formed via reaction with benzoyl isothiocyanate (Yield: 67%)

  • Metal Complexes: Copper(II) coordination compounds exhibit enhanced antimicrobial activity

Future Research Directions

Priority investigation areas include:

  • Structure-Activity Relationships: Systematic modification of the pyrrole substituents

  • Formulation Development: Nanoencapsulation to enhance aqueous solubility

  • Target Identification: Chemoproteomic profiling using alkyne-tagged analogs

Ongoing clinical trials of related pyrrole nitriles (e.g., Cercosporamide) may inform therapeutic development strategies .

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